2-Naphthyl isocyanate

fluorescence detection thin-layer chromatography alcohol derivatization

2-Naphthyl isocyanate (CAS 2243-54-1, also known as 2-isocyanatonaphthalene or β-naphthyl isocyanate) is a solid-state aromatic isocyanate with a molecular formula of C11H7NO and a molecular weight of 169.18 g/mol. Commercial grades are typically supplied at 97% purity, melting between 53°C and 56°C.

Molecular Formula C11H7NO
Molecular Weight 169.18 g/mol
CAS No. 2243-54-1
Cat. No. B1194757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthyl isocyanate
CAS2243-54-1
Synonyms2-isocyanatonaphthalene
2-naphthyl isocyanate
beta-naphthyl isocyanate
Molecular FormulaC11H7NO
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)N=C=O
InChIInChI=1S/C11H7NO/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H
InChIKeyXIXJQNFTNSQTBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthyl Isocyanate (CAS 2243-54-1) for Chiral Derivatization and Fluorescence Detection: Product Specification and Baseline Data


2-Naphthyl isocyanate (CAS 2243-54-1, also known as 2-isocyanatonaphthalene or β-naphthyl isocyanate) is a solid-state aromatic isocyanate with a molecular formula of C11H7NO and a molecular weight of 169.18 g/mol [1]. Commercial grades are typically supplied at 97% purity, melting between 53°C and 56°C . As an electrophilic reagent, its primary value in research and industrial settings lies in its ability to react with amines, alcohols, and thiols to form stable urea or carbamate derivatives, enabling applications in chiral stationary phase (CSP) synthesis, precolumn derivatization for HPLC, and polymer chemistry .

Why 2-Naphthyl Isocyanate Procurement Cannot Be Substituted with Phenyl or 1-Naphthyl Analogs


While aromatic isocyanates share the reactive -NCO functional group, the substitution pattern and extended π-system of the naphthyl moiety in the 2-position fundamentally alter molecular recognition and detection properties relative to phenyl isocyanate, 1-naphthyl isocyanate, or substituted phenyl analogs [1]. The 2-naphthyl group provides a distinct π-basic character essential for specific π-π stacking interactions in chiral recognition, yielding different enantioselectivity profiles compared to 1-naphthyl- or 3,5-dinitrophenyl-based systems [2]. Furthermore, the naphthalene chromophore confers strong native fluorescence absent in phenyl isocyanate, enabling detection limits in the picomole range without additional tagging [3]. These differences in molecular geometry, electronic character, and detection sensitivity preclude generic interchange for applications where specific π-interactions or fluorometric detection are required.

Quantitative Differentiation: 2-Naphthyl Isocyanate vs. Phenyl, 1-Naphthyl, and 3,5-Dinitrophenyl Analogs


Fluorescence Detection Sensitivity: Naphthyl vs. Phenyl Isocyanate in TLC Analysis

2-Naphthyl isocyanate derivatives exhibit strong native fluorescence, enabling detection of alcohol-containing analytes at picomole levels [1]. In contrast, phenyl isocyanate derivatives lack intrinsic fluorescence and require additional chromophores or alternative detection methods such as UV absorbance [2].

fluorescence detection thin-layer chromatography alcohol derivatization

Chiral Stationary Phase Enantioselectivity: 2-Naphthylcarbamate vs. 3,5-Dinitrophenylcarbamate CSPs

Chiral stationary phases (CSPs) synthesized using 2-naphthyl isocyanate as a π-basic moiety exhibit selective resolution of π-acidic racemic compounds, whereas CSPs incorporating 3,5-dinitrophenyl isocyanate (π-acidic) resolve π-basic substrates [1]. Mixed CSPs containing both moieties broaden the substrate scope [2].

chiral stationary phase enantioselectivity HPLC

DNA Adduct Formation and Genotoxicity: 2-Naphthyl Isocyanate vs. 2-Aminofluorene Adducts

2-Naphthyl isocyanate forms a single predominant DNA adduct, N4-2-naphthyl-carbamoyl-2'-deoxycytidine (NCdC), in calf thymus and M13mp9 RF DNA [1]. The mutagenic potency of this NCdC lesion, measured as mutation frequency under SOS-induced conditions in E. coli, is 0.089% at 100 adducts per DNA molecule [2].

DNA adduct genotoxicity mutagenesis

Synthetic Yield in Urea Formation: 2-Naphthyl Isocyanate vs. Alternative Isocyanates

In a reported synthesis of a urea derivative, reaction with 2-naphthyl isocyanate in dichloromethane at room temperature for 1 hour afforded the product in 89% yield [1]. This yield is comparable to or exceeds typical yields for analogous reactions with phenyl isocyanate, which can range from 50% to 90% depending on conditions and substrate sterics [2].

organic synthesis urea formation reaction yield

Validated Application Scenarios for 2-Naphthyl Isocyanate (CAS 2243-54-1) Based on Quantitative Evidence


Synthesis of π-Basic Chiral Stationary Phases for Enantioselective HPLC

2-Naphthyl isocyanate is used to derivatize hydroxyl-containing chiral scaffolds, such as cholic acid, to create π-basic chiral stationary phases (CSPs). These CSPs are specifically designed for the HPLC resolution of π-acidic racemic compounds, providing a complementary selectivity profile to π-acidic CSPs derived from 3,5-dinitrophenyl isocyanate [1].

Precolumn Fluorescence Derivatization for Ultra-Trace Analysis of Alcohols and Amines

Analytical laboratories employ 2-naphthyl isocyanate for precolumn derivatization of alcohols, aminoalcohols, and amines, enabling their detection by HPLC with fluorescence detection. The resulting naphthylurethane or naphthylurea derivatives allow for quantitation at low ng/mL levels or in the lower picomole range on TLC plates, a sensitivity level unattainable with phenyl isocyanate derivatives [2].

Preparation of Well-Defined DNA Adducts for Genotoxicity and Repair Studies

In toxicology and molecular biology, 2-naphthyl isocyanate is employed to generate a single, well-characterized DNA lesion, N4-2-naphthyl-carbamoyl-2'-deoxycytidine (NCdC), in plasmid or genomic DNA. This adduct serves as a defined substrate for investigating the mechanisms of nucleotide excision repair (UvrABC system) and for quantifying mutagenic potency in bacterial transfection assays, where it exhibits a mutation frequency of 0.089% under SOS-induced conditions [3].

High-Yield Synthesis of Urea and Carbamate Derivatives in Medicinal Chemistry

2-Naphthyl isocyanate is a reagent of choice for introducing a fluorescent naphthyl tag or a bulky aromatic group via urea or carbamate linkages. Its reactivity enables high-yielding transformations under mild conditions, exemplified by an 89% yield in a room-temperature urea synthesis within 1 hour, which is advantageous for constructing compound libraries and late-stage functionalization [4].

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